(4aS,8aS)-2-Benzoyl-1,3,4,4a,5,8a-hexahydro-6(2H)-isoquinolinone (4aS,8aS)-2-Benzoyl-1,3,4,4a,5,8a-hexahydro-6(2H)-isoquinolinone
Brand Name: Vulcanchem
CAS No.: 52346-14-2
VCID: VC21241878
InChI: InChI=1S/C16H17NO2/c18-15-7-6-14-11-17(9-8-13(14)10-15)16(19)12-4-2-1-3-5-12/h1-7,13-14H,8-11H2/t13-,14-/m0/s1
SMILES: C1CN(CC2C1CC(=O)C=C2)C(=O)C3=CC=CC=C3
Molecular Formula: C16H17NO2
Molecular Weight: 255.31 g/mol

(4aS,8aS)-2-Benzoyl-1,3,4,4a,5,8a-hexahydro-6(2H)-isoquinolinone

CAS No.: 52346-14-2

Cat. No.: VC21241878

Molecular Formula: C16H17NO2

Molecular Weight: 255.31 g/mol

* For research use only. Not for human or veterinary use.

(4aS,8aS)-2-Benzoyl-1,3,4,4a,5,8a-hexahydro-6(2H)-isoquinolinone - 52346-14-2

Specification

CAS No. 52346-14-2
Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
IUPAC Name (4aS,8aS)-2-benzoyl-1,3,4,4a,5,8a-hexahydroisoquinolin-6-one
Standard InChI InChI=1S/C16H17NO2/c18-15-7-6-14-11-17(9-8-13(14)10-15)16(19)12-4-2-1-3-5-12/h1-7,13-14H,8-11H2/t13-,14-/m0/s1
Standard InChI Key KIGUODXTRRRCCD-KBPBESRZSA-N
Isomeric SMILES C1CN(C[C@H]2[C@@H]1CC(=O)C=C2)C(=O)C3=CC=CC=C3
SMILES C1CN(CC2C1CC(=O)C=C2)C(=O)C3=CC=CC=C3
Canonical SMILES C1CN(CC2C1CC(=O)C=C2)C(=O)C3=CC=CC=C3
Appearance Powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator